molecular formula C20H24F3N3O2 B5975323 N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No. B5975323
M. Wt: 395.4 g/mol
InChI Key: REBFTDLABFCUID-UHFFFAOYSA-N
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Description

N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as TFAA and is a derivative of piperazine. The synthesis of TFAA is a complex process that requires specific reagents and conditions.

Mechanism of Action

The mechanism of action of TFAA is not fully understood. However, studies have shown that TFAA inhibits the activity of enzymes that are involved in the biosynthesis of nucleic acids. This inhibition leads to the disruption of DNA replication and cell division, resulting in the death of cancer cells. TFAA has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of cell wall components in bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
TFAA has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. TFAA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall biosynthesis. The compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

TFAA has several advantages and limitations for lab experiments. One of the significant advantages of TFAA is its potential application in various fields of scientific research, including medicinal chemistry, microbiology, and biochemistry. The compound is also relatively stable and can be stored for an extended period. However, TFAA has some limitations, including its toxicity and the complexity of its synthesis. The toxicity of TFAA limits its use in vivo experiments, and the complexity of its synthesis makes it challenging to obtain pure samples.

Future Directions

There are several future directions for the research on TFAA. One of the significant future directions is the development of TFAA-based drugs for the treatment of cancer and microbial infections. The compound's anti-inflammatory activity also makes it a potential candidate for the development of anti-inflammatory agents. Further studies are needed to understand the mechanism of action of TFAA fully. The synthesis of TFAA can also be optimized to obtain higher yields and purities, making it more accessible for scientific research.
Conclusion:
In conclusion, TFAA is a chemical compound that has potential applications in various fields of scientific research. The synthesis of TFAA is a complex process that requires specific reagents and conditions. TFAA has been shown to exhibit antitumor activity, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory activity. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on TFAA.

Synthesis Methods

The synthesis of TFAA involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperazine in the presence of acetic anhydride. The resulting compound is then reacted with allyl bromide to obtain N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. The synthesis of TFAA is a multi-step process that requires specific reagents and conditions. The purity of the compound is critical in ensuring the accuracy of the results obtained in scientific research.

Scientific Research Applications

TFAA has potential applications in various fields of scientific research. One of the significant applications of TFAA is in the field of medicinal chemistry. TFAA has been shown to exhibit antitumor activity in various cancer cell lines. The compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.

properties

IUPAC Name

2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-3-10-25(11-4-2)18(27)13-17-19(28)24-9-12-26(17)14-15-7-5-6-8-16(15)20(21,22)23/h3-8,17H,1-2,9-14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBFTDLABFCUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

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